molecular formula C15H14BrNO3 B1418848 Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate CAS No. 881909-58-6

Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate

Cat. No. B1418848
M. Wt: 336.18 g/mol
InChI Key: JUCFKDDNGJOJPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate” is a complex organic compound. It contains a benzene ring substituted with an amino group (-NH2), a benzyloxy group (-OC6H5), a bromine atom, and a methyl ester group (-COOCH3). The presence of these functional groups suggests that this compound could participate in various chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the amino group, the benzyloxy group, the bromine atom, and the methyl ester group onto the benzene ring. The exact synthesis pathway would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the positions of the substituents on the benzene ring. The presence of the bromine atom, a heavy atom, could potentially make the compound useful for certain types of spectroscopic analysis .


Chemical Reactions Analysis

The amino group, the benzyloxy group, and the methyl ester group are all reactive and could participate in various chemical reactions. For example, the amino group could engage in reactions with acids or with electrophiles. The benzyloxy group could undergo reactions involving the breaking of the carbon-oxygen bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amino and ester groups could make the compound soluble in polar solvents .

Scientific Research Applications

Photodynamic Therapy Applications

Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate and related compounds have potential applications in photodynamic therapy, particularly for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including bromo, methoxy, and benzyloxy moieties, revealed promising properties as photosensitizers. These compounds exhibited high singlet oxygen quantum yields and appropriate photodegradation quantum yields, making them suitable for Type II photodynamic therapy mechanisms, which are crucial in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antioxidant Properties

In the realm of antioxidant research, compounds similar to Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate have been synthesized and analyzed for their antioxidant activities. Yüksek et al. (2015) studied novel dihydro-1H-1,2,4-triazol-5-one derivatives, characterized by substituents like benzyloxy, for their in vitro antioxidant activities. These compounds demonstrated promising reducing power, free radical scavenging, and metal chelating activities, compared to standard antioxidants. Such properties are crucial in research on oxidative stress-related diseases and potential therapeutic applications (Yüksek, Koca, Gürsoy-Kol, Akyıldırım, & Çelebier, 2015).

Antifungal Activity

Research into antifungal agents has also utilized derivatives of Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate. Nimbalkar et al. (2016) synthesized a series of oxadiazole-thione Mannich bases with 4-(benzyloxy) substituted phenyl groups, demonstrating significant antifungal activity against various human pathogenic fungal strains. Such studies are fundamental in developing new antifungal drugs, especially in the context of increasing resistance to existing antifungal therapies (Nimbalkar, Tupe, Vázquez, Khan, Sangshetti, & Nikalje, 2016).

Synthesis of Heterocyclic Systems

Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate is useful in synthesizing various heterocyclic systems. Toplak et al. (1999) utilized a compound structurally similar to Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate for preparing a range of pyrimidinones, pyrazino, and triazolo derivatives. These heterocyclic compounds have a wide range of applications in pharmaceuticals, agrochemicals, and dyes, demonstrating the versatility of Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate in synthetic chemistry (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and its potential effects on human health. Proper safety precautions should be taken when handling this compound .

Future Directions

The future directions for the study of this compound could include investigating its potential uses in various fields, such as pharmaceuticals or materials science. Further studies could also explore its reactivity and properties in more detail .

properties

IUPAC Name

methyl 4-amino-3-bromo-5-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3/c1-19-15(18)11-7-12(16)14(17)13(8-11)20-9-10-5-3-2-4-6-10/h2-8H,9,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCFKDDNGJOJPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)N)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670635
Record name Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate

CAS RN

881909-58-6
Record name Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Charrier, E Demont, R Dunsdon, G Maile… - …, 2006 - thieme-connect.com
Traditional strategies in indole chemistry do not allow high-yielding access to some substitution patterns such as 3, 5, 7-trisubstituted indoles. We report in this article the efficient …
Number of citations: 24 www.thieme-connect.com

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